N'-ethyl-5-methylisoxazole-3-carbohydrazide
Overview
Description
N'-ethyl-5-methylisoxazole-3-carbohydrazide is a chemical compound with the molecular formula C7H11N3O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-ethyl-5-methylisoxazole-3-carbohydrazide typically involves the following steps:
Formation of 5-methylisoxazole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Conversion to 5-methylisoxazole-3-carboxylate: The carboxylic acid is then esterified using methanol and a suitable catalyst.
Hydrazide formation: The ester is reacted with ethylhydrazine under refluxing conditions to yield the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N'-ethyl-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted isoxazoles .
Scientific Research Applications
N'-ethyl-5-methylisoxazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-ethyl-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-isoxazolecarboxylic acid
- 5-Methyl-3-isoxazolecarboxylic acid
- 3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid
Uniqueness
N'-ethyl-5-methylisoxazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the ethylhydrazide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N'-ethyl-5-methyl-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h4,8H,3H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIWLIOACSUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)C1=NOC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238066 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90221-27-5 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090221275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.